6-(Trifluoromethyl)-1,3-benzoxazol-2-amine
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Overview
Description
6-(Trifluoromethyl)-1,3-benzoxazol-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzoxazole ring
Mechanism of Action
Target of Action
It’s known that trifluoromethyl group-containing compounds play a significant role in pharmaceuticals
Mode of Action
Trifluoromethyl group-containing compounds are known to exhibit numerous pharmacological activities . The exact interaction of 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that organofluorine compounds, such as those containing a trifluoromethyl group, significantly affect pharmaceutical growth . The downstream effects of these pathways are yet to be fully understood.
Result of Action
As with many trifluoromethyl group-containing compounds, it’s likely that this compound exhibits a range of pharmacological activities .
Action Environment
It’s known that the environment can significantly impact the action of many pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine typically involves the introduction of the trifluoromethyl group into the benzoxazole ring. One common method is the reaction of 2-aminobenzoxazole with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-1,3-benzothiazol-2-amine: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
6-(Trifluoromethyl)-1,3-benzimidazol-2-amine: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Uniqueness
6-(Trifluoromethyl)-1,3-benzoxazol-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development and materials science .
Properties
IUPAC Name |
6-(trifluoromethyl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKUYESFCHHLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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